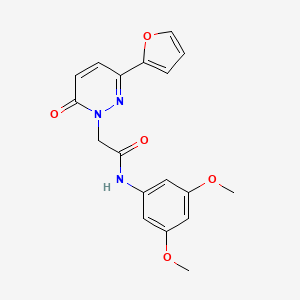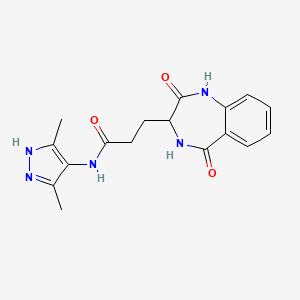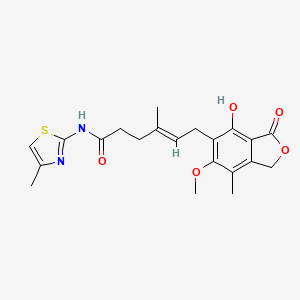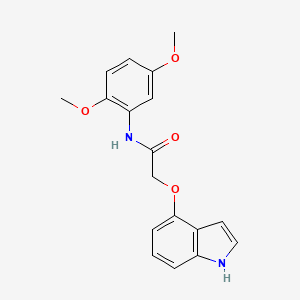
N-(3,5-dimethoxyphenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethoxyphenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a dimethoxyphenyl group, a furan ring, and a pyridazinone moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction, where a furan boronic acid or ester is coupled with a halogenated pyridazinone derivative in the presence of a palladium catalyst.
Attachment of the Dimethoxyphenyl Group: The final step involves the acylation of the pyridazinone-furan intermediate with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The pyridazinone moiety can be reduced to form dihydropyridazinones.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridazinone could produce dihydropyridazinones.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: It may be investigated for its therapeutic potential, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound could be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism by which N-(3,5-dimethoxyphenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethoxyphenyl)-2-(3-(thiophen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide: Similar structure but with a thiophene ring instead of a furan ring.
N-(3,5-dimethoxyphenyl)-2-(3-(pyridin-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
N-(3,5-dimethoxyphenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is unique due to the combination of its structural elements, which confer distinct chemical reactivity and potential biological activity. The presence of both the furan and pyridazinone moieties, along with the dimethoxyphenyl group, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H17N3O5 |
|---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C18H17N3O5/c1-24-13-8-12(9-14(10-13)25-2)19-17(22)11-21-18(23)6-5-15(20-21)16-4-3-7-26-16/h3-10H,11H2,1-2H3,(H,19,22) |
InChI Key |
MWGXHYAZHMTXRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(1H-indol-3-yl)ethanone](/img/structure/B10982421.png)

![2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10982436.png)
![3,4-dimethoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B10982438.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B10982442.png)
![N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide](/img/structure/B10982448.png)
![methyl N-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]-L-valinate](/img/structure/B10982451.png)
![1-(2-Fluorophenyl)-4-{[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B10982455.png)
![methyl 2-{[4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10982463.png)

![{3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methoxyphenyl}(piperidin-1-yl)methanone](/img/structure/B10982469.png)
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide](/img/structure/B10982476.png)

